molecular formula C19H25ClN2O2 B10782400 5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide

5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide

Cat. No. B10782400
M. Wt: 348.9 g/mol
InChI Key: SPKBYQZELVEOLL-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

  • Zatosetron undergoes various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions used in these reactions are specific to each transformation.
  • Major products formed from these reactions depend on the specific reaction pathway.
  • Scientific Research Applications

  • Mechanism of Action

    • Zatosetron exerts its effects by antagonizing the 5HT₃ receptor.
    • The molecular targets and pathways involved are related to the modulation of serotonin signaling.
  • Comparison with Similar Compounds

    • While Zatosetron is unique in its long duration of action and antinauseant effects, it shares similarities with other 5HT₃ antagonists such as Ondansetron, Bemesetron, Granisetron, Ricasetron, Tropanserin, and Tropisetron.

    properties

    IUPAC Name

    5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H25ClN2O2/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SPKBYQZELVEOLL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H25ClN2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00861279
    Record name 5-Chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1-benzofuran-7-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00861279
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    348.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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